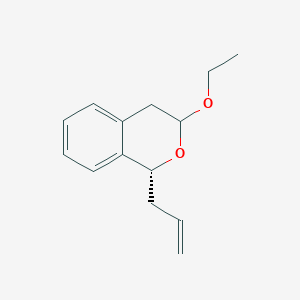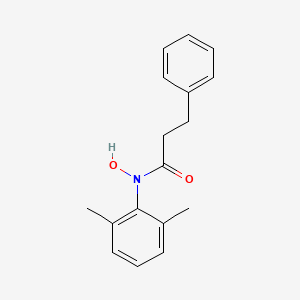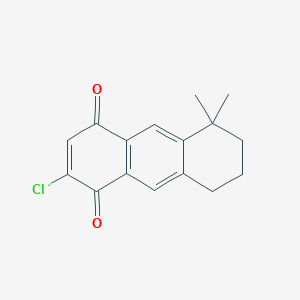
Manganese--terbium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese–terbium (1/1) is a compound formed by the combination of manganese and terbium in a 1:1 ratio. Both manganese and terbium are transition metals with unique properties that make their combination particularly interesting for various scientific and industrial applications. Manganese is known for its catalytic properties and its role in biological systems, while terbium is recognized for its magnetic and luminescent properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of manganese–terbium (1/1) can be achieved through various methods, including solid-state reactions and co-precipitation techniques. In a typical solid-state reaction, manganese and terbium oxides are mixed in stoichiometric amounts and heated at high temperatures (around 1200°C) in an inert atmosphere to form the desired compound. The reaction can be represented as:
MnO+Tb2O3→MnTbO3
Industrial Production Methods: Industrial production of manganese–terbium (1/1) often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the product. The process may also include steps such as milling and sintering to achieve the desired particle size and morphology.
化学反应分析
Types of Reactions: Manganese–terbium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form higher oxides or reduced to form lower oxidation states.
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides such as MnTbO4, while reduction reactions may yield lower oxides or elemental forms of manganese and terbium.
科学研究应用
Chemistry: In chemistry, manganese–terbium (1/1) is used as a catalyst in various reactions due to its unique combination of catalytic and magnetic properties. It is particularly useful in oxidation-reduction reactions and in the synthesis of complex organic molecules.
Biology: In biological research, manganese–terbium (1/1) is studied for its potential use in imaging and diagnostic applications. The luminescent properties of terbium make it an excellent candidate for use in fluorescent probes and markers.
Medicine: In medicine, manganese–terbium (1/1) is being explored for its potential use in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI)
Industry: In industrial applications, manganese–terbium (1/1) is used in the production of advanced materials, such as high-performance magnets and luminescent materials. Its unique properties make it valuable in the development of new technologies and materials.
作用机制
The mechanism by which manganese–terbium (1/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby speeding up the reaction. In imaging applications, the luminescent properties of terbium allow it to emit light when excited by specific wavelengths, making it useful as a fluorescent marker.
相似化合物的比较
Similar Compounds: Similar compounds to manganese–terbium (1/1) include other manganese-based and terbium-based compounds, such as manganese oxides, terbium oxides, and mixed-metal oxides like manganese–gadolinium and manganese–dysprosium.
Uniqueness: What sets manganese–terbium (1/1) apart from these similar compounds is its unique combination of catalytic, magnetic, and luminescent properties. This makes it particularly valuable in applications that require multiple functionalities, such as in advanced materials and biomedical applications.
Conclusion
Manganese–terbium (1/1) is a compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique combination of properties makes it a valuable material for various scientific and industrial purposes. Further research into its properties and applications is likely to yield even more exciting discoveries in the future.
属性
CAS 编号 |
873001-58-2 |
|---|---|
分子式 |
MnTb |
分子量 |
213.86340 g/mol |
IUPAC 名称 |
manganese;terbium |
InChI |
InChI=1S/Mn.Tb |
InChI 键 |
PVBVTDUBKKYISF-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[Tb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12613652.png)

![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)

![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)


![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)


